

Unveiling the Physicochemical Profile of (-)-Eleutherin: A Preliminary Assessment for Drug Development

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Compound of Interest

Compound Name: (-)-Eleutherin

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This technical guide provides a comprehensive initial assessment of the physicochemical properties of **(-)-Eleutherin**, a naturally occurring naphthoquinone with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's characteristics crucial for preclinical evaluation. The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and experimental workflows.

(-)-Eleutherin, a stereoisomer of Eleutherin, is primarily isolated from the bulbs of Eleutherine species. It is recognized for its antimicrobial and potential anticancer activities. An initial assessment of its physicochemical properties is paramount for formulation development, understanding its pharmacokinetic profile, and designing further preclinical and clinical studies.

Physicochemical Properties of (-)-Eleutherin

A summary of the known physicochemical properties of **(-)-Eleutherin** is presented below. It is important to note that while some data is available for Eleutherin extracts or as computationally predicted values, experimentally determined quantitative data for pure **(-)-Eleutherin** remains limited in the scientific literature.

Property	Data	Source
Molecular Formula	C ₁₆ H ₁₆ O ₄	[1][2]
Molecular Weight	272.29 g/mol	[1][2]
IUPAC Name	(1S,3R)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione	[1]
CAS Number	22768-95-2	[1]
Appearance	Yellow to orange crystalline solid	[3]
Melting Point	A range of 170-180 °C has been suggested for extracts containing the compound.	[3]
Solubility	Soluble in polar organic solvents such as methanol, ethanol, dichloromethane, chloroform, DMSO, and acetone. Poorly soluble in water.	[1][3][4]
Lipophilicity (logP)	A computed XLogP3 value of 2.6 is available.	[2]
Optical Activity	Levorotatory, indicated by the (-)-prefix in its name.	[3]
pKa	No experimentally determined value is readily available in the literature.	
Stability	Can be stored in DMSO at -20°C for long-term (months to years).	[1]

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are standard methodologies that can be applied to characterize **(-)-Eleutherin**.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.^[5]

Methodology:

- **Sample Preparation:** A small amount of the dried, powdered **(-)-Eleutherin** is packed into a capillary tube to a height of 2-3 mm.^[6]
- **Apparatus:** A calibrated melting point apparatus is used.
- **Initial Determination:** A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.^[5]
- **Accurate Determination:** A fresh sample is heated slowly, with the temperature increasing at a rate of 1-2 °C/min as it approaches the approximate melting point.^{[5][6]}
- **Data Recording:** The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.^[6]

Solubility Determination

Quantitative solubility data is crucial for developing suitable formulations for in vitro and in vivo studies.

Methodology (Shake-Flask Method):

- **Sample Preparation:** An excess amount of **(-)-Eleutherin** is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

- **Equilibration:** The vials are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of **(-)-Eleutherin** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Expression of Results:** Solubility is typically expressed in mg/mL or molarity (mol/L).

Lipophilicity (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.^[7]

Methodology (HPLC-based):

- **Principle:** The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity.
- **Calibration:** A series of standard compounds with known logP values are injected onto a reversed-phase HPLC column (e.g., C18).
- **Chromatographic Conditions:** An isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used.
- **Sample Analysis:** **(-)-Eleutherin** is injected under the same chromatographic conditions.
- **Calculation:** A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standards against their known logP values. The logP of **(-)-Eleutherin** is then calculated from its retention factor using the calibration curve.^{[8][9]}

pKa Determination

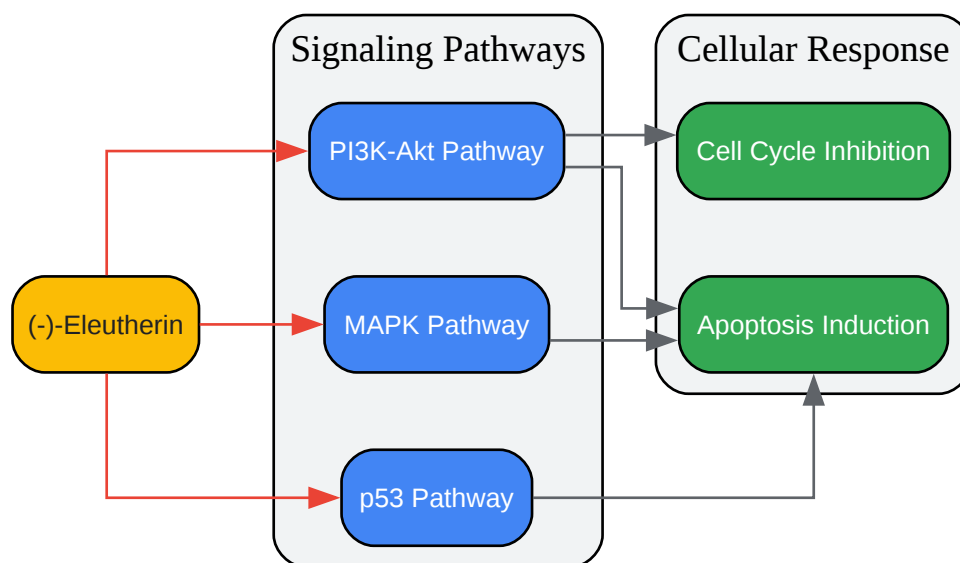
The acid dissociation constant (pKa) is important for understanding the ionization state of a molecule at different physiological pH values, which influences its solubility, permeability, and target binding.

Methodology (UV-Vis Spectrophotometry):

- Principle: The UV-Vis absorption spectrum of a compound containing a chromophore near an ionizable group will change as a function of pH.[\[10\]](#)
- Sample Preparation: A series of solutions of **(-)-Eleutherin** are prepared in buffers of varying, precisely known pH values.
- Spectral Measurement: The UV-Vis spectrum of each solution is recorded.
- Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[\[11\]](#)[\[12\]](#)

Signaling Pathways and Experimental Workflows

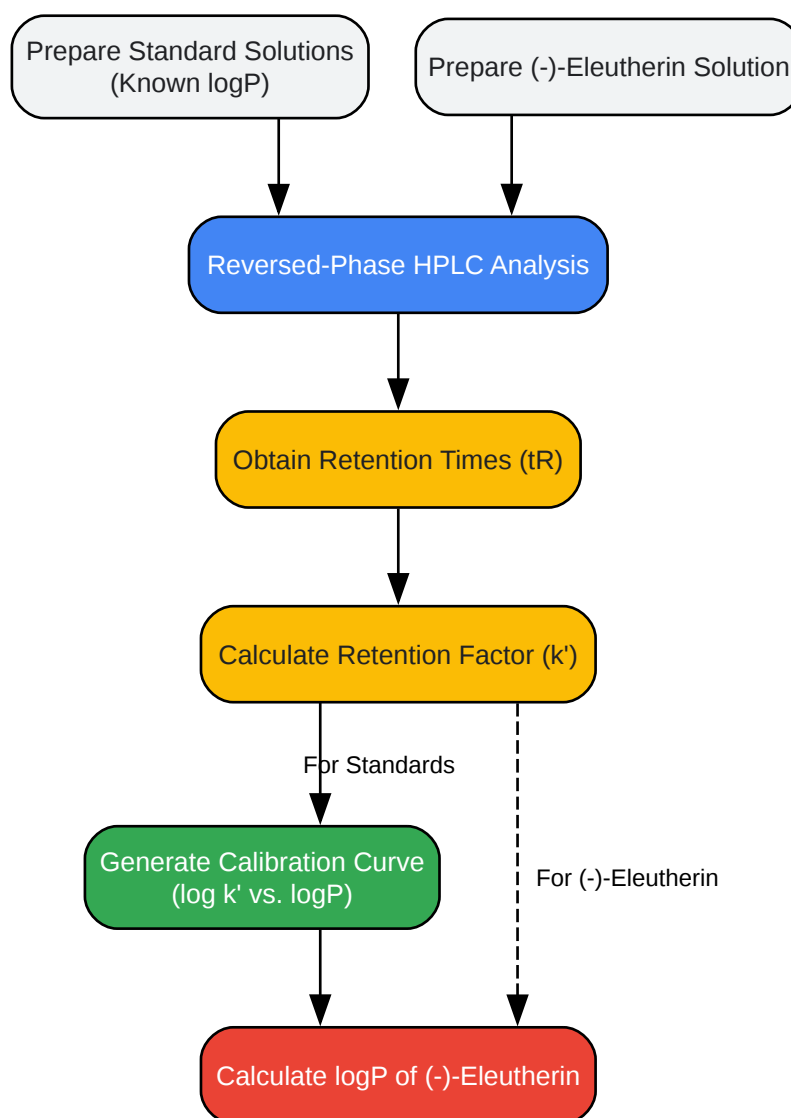
Recent studies on extracts from *Eleutherine bulbosa*, which contain **(-)-Eleutherin**, have shed light on its potential mechanisms of action in cancer cells. These extracts have been shown to be associated with the p53, MAPK, and PI3K-Akt signaling pathways, ultimately leading to the induction of apoptosis and inhibition of the cell cycle.[\[13\]](#)[\[14\]](#)



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Caption: **(-)-Eleutherin**'s involvement in key signaling pathways.

A generalized workflow for determining a key physicochemical property, such as logP using HPLC, is depicted below. This workflow highlights the systematic approach required for accurate characterization.



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Caption: Workflow for logP determination via HPLC.

Conclusion

This technical guide provides a foundational overview of the physicochemical properties of **(-)-Eleutherin**. While existing data offers a solid starting point, further experimental validation of key parameters such as melting point, solubility, logP, and pKa for the pure compound is crucial. The outlined experimental protocols provide a clear path for obtaining this critical information. Understanding these properties, in conjunction with its known biological activities and associated signaling pathways, will be instrumental in advancing **(-)-Eleutherin** through the drug development pipeline.

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